5-(2-fluorophenyl)isoxazole-3-carboxylic acid

Description

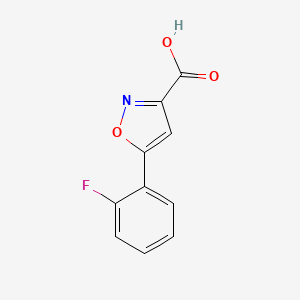

5-(2-Fluorophenyl)isoxazole-3-carboxylic acid (CAS: 668970-73-8) is a fluorinated isoxazole derivative characterized by a 2-fluorophenyl substituent at the 5-position and a carboxylic acid group at the 3-position of the isoxazole ring. Synthetically, it is prepared via hydrolysis of its ethyl ester precursor under basic conditions, a method consistent with other 5-aryl isoxazole-3-carboxylic acids .

Properties

IUPAC Name |

5-(2-fluorophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWCQOSJFUMRFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588411 | |

| Record name | 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668970-73-8 | |

| Record name | 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Lithiation-Carboxylation Approach

A classical and effective method involves the lithiation of a suitably substituted isoxazole precursor followed by carbonation with carbon dioxide to introduce the carboxylic acid group at the desired position:

Starting from 3-phenyl-5-chloroisoxazole derivatives, treatment with n-butyllithium generates a lithio intermediate at the 4-position.

Subsequent reaction with carbon dioxide leads to the formation of 4-carboxylic acids, which can be isolated in good yields (up to 80%).

This method has been successfully applied to various 3,5-disubstituted isoxazoles, including those with halogenated phenyl rings, suggesting its applicability to this compound.

The lithiation step is typically performed at low temperatures under inert atmosphere to control regioselectivity and prevent side reactions.

Work-up involves acidic quenching to yield the free carboxylic acid.

Cycloaddition and Condensation Routes

Alternative synthetic routes include:

1,3-Dipolar cycloaddition of nitrile oxides with alkynes bearing 2-fluorophenyl substituents , generating the isoxazole ring with the appropriate substitution pattern. The carboxylic acid group can be introduced via subsequent oxidation or hydrolysis steps.

Condensation of β-diketones with hydroxylamine hydrochloride in aqueous or ionic liquid media to form isoxazoles, where the β-diketone precursor contains the 2-fluorophenyl substituent and a keto group positioned to yield the 3-carboxylic acid upon ring closure.

These methods benefit from mild reaction conditions, catalyst-free or metal-free protocols, and environmentally friendly solvents.

Practical Considerations and Reaction Conditions

Solvents: Common solvents include tetrahydrofuran (THF), diethyl ether, or dimethyl sulfoxide (DMSO) for lithiation steps; water or ionic liquids for condensation reactions.

Temperature: Lithiation reactions are conducted at low temperatures (e.g., -78 °C) to ensure regioselectivity.

Reagents: n-Butyllithium is the preferred base for lithiation; carbon dioxide gas is bubbled or introduced under pressure for carboxylation.

Purification: Isolation of the carboxylic acid product typically involves acidification, extraction, and recrystallization.

Data Table: Summary of Preparation Methods

Research Findings and Analytical Data

The lithiation-carboxylation method has been demonstrated to produce isoxazole-4-carboxylic acids with high regioselectivity, confirmed by NMR and mass spectrometry.

The one-pot cycloaddition approach allows for the efficient synthesis of 3,5-disubstituted isoxazoles with diverse aryl groups, including fluorinated phenyl rings, under mild conditions.

Ultrasound-assisted and ionic liquid methods reduce the need for harsh reagents or solvents, aligning with green chemistry principles.

The presence of the fluorine atom on the phenyl ring can influence the electronic properties and reactivity, which must be considered in reaction optimization.

Chemical Reactions Analysis

Types of Reactions

5-(2-fluorophenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction can produce reduced heterocyclic compounds.

Scientific Research Applications

5-(2-fluorophenyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The oxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

Halogen-Substituted Analogs

- 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid (CAS: 334017-34-4): Chlorine’s larger atomic size and polarizability compared to fluorine may enhance lipophilicity but reduce metabolic stability. Molecular weight = 155.15 g/mol .

Heterocyclic Analogs

- 5-(2-Furyl)isoxazole-3-carboxylic acid : The furan ring introduces oxygen-based hydrogen bonding capacity, contrasting with the fluorine’s inductive effects. Priced at $218/g, it is costlier than the fluorophenyl derivative ($50/g), likely due to synthetic complexity .

- 5-(2-Methylthiazol-4-yl)isoxazole-3-carboxylic acid : Incorporates a sulfur-containing thiazole ring, which may alter pharmacokinetics (e.g., CYP450 interactions). NMR δ 8.28 (s, 1H, isoxazole proton) .

Physicochemical Properties

- Solubility : The 2-fluorophenyl group enhances lipophilicity compared to polar substituents (e.g., 4-carboxyphenyl in 11d) but reduces it relative to methoxy derivatives (11e–g) .

Biological Activity

5-(2-Fluorophenyl)isoxazole-3-carboxylic acid (CAS No. 668970-73-8) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an isoxazole ring with a carboxylic acid group and a fluorinated phenyl substituent. Its structural formula can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancer cells.

Key Findings:

- IC50 Values: The compound has shown IC50 values ranging from 5.76 µg/mL to 34.64 µg/mL against different cancer cell lines, indicating potent antiproliferative effects .

- Mechanism of Action: The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells, as evidenced by annexin V assays .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values are yet to be fully established.

Comparison of Antimicrobial Activities:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Control (e.g., Isoniazid) | 0.25 | Mycobacterium tuberculosis |

| Control (e.g., Ciprofloxacin) | 2 | Staphylococcus aureus |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The carboxylic acid group is thought to mimic natural substrates, allowing for competitive inhibition of key enzymes involved in metabolic pathways relevant to cancer cell survival and proliferation.

Case Studies and Research Findings

-

Antiproliferative Studies:

A series of fluorophenyl-isoxazole derivatives were synthesized and tested for anticancer activity. Among these, this compound was highlighted for its ability to significantly reduce α-fetoprotein secretion in Hep3B cells, suggesting an impact on tumor marker expression . -

Cell Cycle Analysis:

Flow cytometry analysis indicated that treatment with this compound resulted in a notable increase in the percentage of cells arrested in the G2/M phase compared to untreated controls, further supporting its role as a potential anticancer agent . -

Comparative Studies:

When compared to other isoxazole derivatives, this compound showed superior activity against certain cancer cell lines, emphasizing the importance of structural modifications in enhancing biological efficacy .

Q & A

Q. Advanced

- Electronic Effects : The electron-withdrawing fluorine atom lowers the pKa of the carboxylic acid (estimated pKa ~3.5–4.0) compared to non-fluorinated analogs (pKa ~4.5), enhancing solubility in basic media .

- Stability :

What strategies resolve discrepancies in reported solubility or reactivity data for fluorinated isoxazole derivatives?

Q. Advanced

- Method Validation :

- Controlled Studies : Replicate experiments under inert atmospheres (N₂/Ar) to rule out oxidation artifacts .

How can computational modeling predict the regioselectivity of electrophilic attacks on this compound?

Q. Advanced

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electron-rich regions.

- Docking Studies : Map electrostatic potentials to predict binding interactions with biological targets (e.g., enzymes) .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

- Byproduct Formation :

- Minimize ester hydrolysis during cyclocondensation by controlling water content (<0.1%).

- Use flow chemistry for precise temperature and mixing control .

- Purification : Replace column chromatography with pH-selective crystallization (e.g., precipitate at pH 2–3) .

How does fluorination at the 2-position affect the compound’s bioavailability and metabolic stability?

Q. Advanced

- Bioavailability : The fluorine atom increases lipophilicity (logP ~2.1) but reduces passive permeability compared to chloro analogs.

- Metabolism :

- Resistant to CYP450-mediated oxidation due to fluorine’s electronegativity.

- Primary metabolites include glucuronide conjugates of the carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.